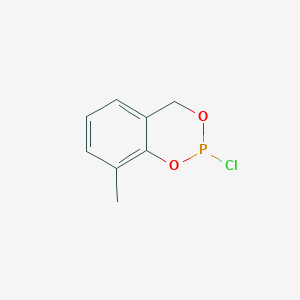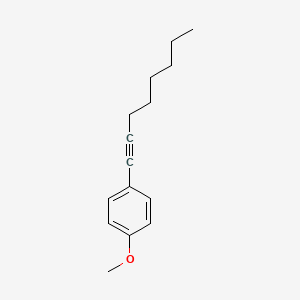silane CAS No. 153910-80-6](/img/structure/B12552702.png)
[(5-Bromo-2-methylpentan-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-methylpentan-2-yl)oxysilane is an organosilicon compound that features a brominated alkyl group attached to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylpentan-2-yl)oxysilane typically involves the reaction of 5-bromo-2-methylpentan-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-Bromo-2-methylpentan-2-ol+Trimethylsilyl chloride→(5-Bromo-2-methylpentan-2-yl)oxysilane+HCl
Industrial Production Methods
Industrial production methods for (5-Bromo-2-methylpentan-2-yl)oxysilane are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylpentan-2-yl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding alkane.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include silanols and siloxanes.
Reduction: The major product is the corresponding alkane.
Scientific Research Applications
(5-Bromo-2-methylpentan-2-yl)oxysilane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties.
Biology and Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylpentan-2-yl)oxysilane involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, while the trimethylsilane moiety provides stability and lipophilicity to the molecule. The compound can interact with various molecular targets and pathways depending on the specific application.
Comparison with Similar Compounds
(5-Bromo-2-methylpentan-2-yl)oxysilane can be compared with other similar compounds such as:
(5-Bromo-2-methylpentan-2-yl)oxysilane: Similar structure but with ethyl groups instead of methyl groups.
(5-Bromo-2-methylpentan-2-yl)oxyphenylsilane: Contains a phenyl group in place of one of the methyl groups.
(5-Bromo-2-methylpentan-2-yl)oxydiphenylsilane: Contains two phenyl groups and one methyl group.
The uniqueness of (5-Bromo-2-methylpentan-2-yl)oxysilane lies in its specific combination of a brominated alkyl group and a trimethylsilane moiety, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
153910-80-6 |
|---|---|
Molecular Formula |
C9H21BrOSi |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(5-bromo-2-methylpentan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H21BrOSi/c1-9(2,7-6-8-10)11-12(3,4)5/h6-8H2,1-5H3 |
InChI Key |
HJPWPVAIOLMGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCBr)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
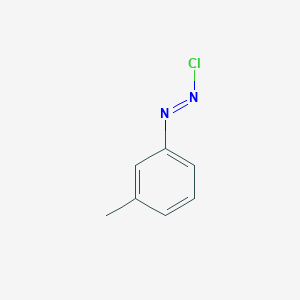

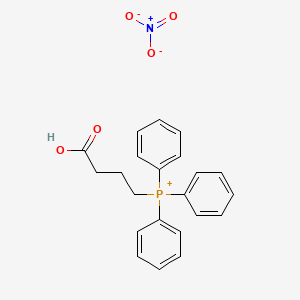
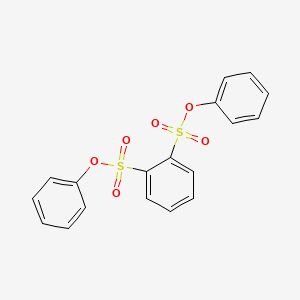
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
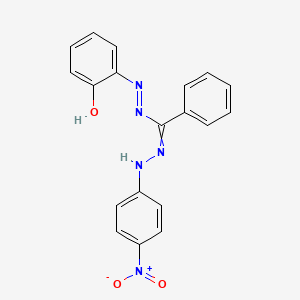
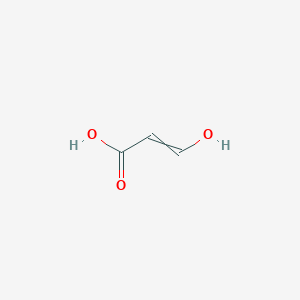

![4-{4-[(Morpholin-4-yl)methyl]phenyl}cyclohexan-1-one](/img/structure/B12552681.png)
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
